1'-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2

描述

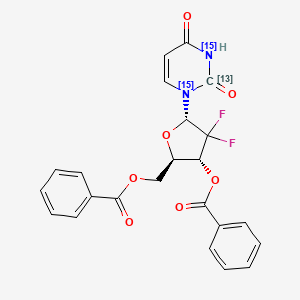

1'-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 is a stable isotope-labeled uridine derivative, where the 1'-position is epimerized (inverted stereochemistry), and the molecule is modified with benzoate groups at the 3' and 5' hydroxyl positions, two fluorine atoms at the 2'-position, and isotopic enrichment with 13C and 15N2 (). This compound is primarily utilized as a labeled standard in metabolic tracing, pharmacokinetic studies, or analytical method validation due to its isotopic purity and structural specificity. Its catalog listings (TRC E584502, CAS 143157-24-8) confirm its commercial availability for research applications .

属性

分子式 |

C23H18F2N2O7 |

|---|---|

分子量 |

475.4 g/mol |

IUPAC 名称 |

[(2R,3R,5S)-3-benzoyloxy-5-(2,4-dioxo(213C,1,3-15N2)pyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |

InChI |

InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18-,21+/m1/s1/i22+1,26+1,27+1 |

InChI 键 |

DBSVRWFIIMWGLT-MXOJBCDMSA-N |

手性 SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@H](O2)[15N]3C=CC(=O)[15NH][13C]3=O)(F)F)OC(=O)C4=CC=CC=C4 |

规范 SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |

产品来源 |

United States |

准备方法

Preparation Methods of 1'-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2

Overview

The preparation of this compound generally involves multi-step organic synthesis starting from isotopically labeled uridine derivatives or related nucleosides. The process includes:

- Incorporation of stable isotopes (^13C and ^15N) into the uridine base.

- Introduction of geminal difluoro groups at the 2' position of the sugar moiety.

- Protection of the 3' and 5' hydroxyl groups by benzoylation to form dibenzoate esters.

- Control of stereochemistry to yield the α-anomer (1'-epi configuration).

Key Synthetic Steps

Isotopic Labeling of Uridine

- The uridine base is synthesized or obtained with ^13C and ^15N isotopic enrichment at specific positions (notably at the pyrimidine ring nitrogen and carbon atoms).

- This isotopic labeling is crucial for tracing metabolic pathways or analytical studies.

Introduction of Difluoro Groups

- The 2,2-difluoro substitution on the sugar moiety is introduced via fluorination reactions.

- Typical methods involve selective fluorination of 2'-deoxyuridine derivatives using fluorinating agents under controlled conditions.

- The geminal difluoro group is essential for biological activity modulation and metabolic stability.

Protection with Benzoyl Groups

- The 3' and 5' hydroxyl groups of the sugar are protected by benzoylation to form 3,5-dibenzoate esters.

- This is achieved by reacting the intermediate nucleoside with benzoyl chloride or benzoyl anhydride in the presence of a base such as pyridine.

- Protection stabilizes the molecule and facilitates further synthetic transformations.

Stereochemical Control

- The synthesis targets the α-anomer (1'-epi configuration), which requires careful control of stereochemistry during glycosylation or fluorination steps.

- Methods such as selective crystallization or chromatographic separation may be used to isolate the desired anomer.

Representative Synthetic Route (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Isotopic incorporation | Use of ^13C, ^15N labeled uracil precursors | Labeled uridine base |

| 2 | Fluorination | Selective fluorinating agents (e.g., DAST, Deoxo-Fluor) | Introduction of 2,2-difluoro group |

| 3 | Benzoylation (Protection) | Benzoyl chloride, pyridine, low temp | Formation of 3,5-dibenzoate esters |

| 4 | Purification and isolation | Chromatography or crystallization | Isolation of 1'-Epi α-anomer |

Data Table: Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | ^13C C22 H18 F2 ^15N2 O7 |

| Molecular Weight | 475.375 g/mol |

| Appearance | Amorphous white solid |

| Solubility | Soluble in chloroform, dichloromethane, ethanol, methanol |

| Storage Temperature | -20°C |

| Stability | Data not explicitly available; presumed stable under freezer conditions |

| IUPAC Name | [(2R,3R,5S)-3-benzoyloxy-5-(2,4-dioxo(^13C, ^15N2)pyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |

| CAS Number | 143157-24-8 (alternate) |

化学反应分析

1’-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include nucleophiles like hydroxide ions or electrophiles like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

1’-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.

Biology: Studied for its potential effects on biological systems, particularly in the context of nucleic acid interactions.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.

Industry: Used in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1’-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 involves its interaction with nucleic acids. The compound can be incorporated into DNA or RNA, where it may interfere with normal nucleic acid function. This can lead to the inhibition of viral replication or the induction of cell death in cancer cells. The molecular targets and pathways involved in these effects are still under investigation .

相似化合物的比较

Structural Analogues

(a) 1’-Epi 2’,2’-Difluoro-2’-deoxyuridine 3',5'-Dibenzoate (Non-Isotopic)

- Key Differences : Lacks 13C and 15N2 isotopic labels.

- Applications: Used as a non-isotopic reference for structural validation or biological activity studies. Its CAS (143157-24-8) overlaps with the isotopic variant, indicating shared core structural features .

- Synthesis : Prepared via epimerization and benzoate protection without isotopic enrichment, avoiding complexities associated with 15N2 gas contamination (see Section 2.3) .

(b) 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 (Non-Epimerized)

- Key Differences : Retains natural 1'-stereochemistry but shares isotopic labels and substituents.

Isotopic vs. Non-Isotopic Derivatives

Analytical Characterization

- NMR Profiling : While direct NMR data for this compound is unavailable in the provided evidence, analogous 15N-labeled compounds (e.g., 3,5-dimethylpyridine-15N) exhibit distinct 15N chemical shifts in CDCl3 (–70.5 ppm) vs. DMSO (–80.8 ppm) . Such solvent-dependent shifts highlight the importance of standardized NMR conditions for isotopic compounds.

- Mass Spectrometry : Isotopic labeling enhances detection sensitivity in LC-MS/MS, as seen in studies tracking 15N2-labeled intermediates in biosynthetic pathways (e.g., saxitoxin shunt pathways) .

生物活性

1'-Epi 3,5-Dibenzoate-2,2-difluorouridine-13C,15N2 is a chemically modified nucleoside that has garnered attention in the field of medicinal chemistry and biochemistry. This compound is a labeled intermediate in the synthesis of geminal difluoro nucleosides, particularly the α-anomer. Its unique structural features, including the presence of difluorine and stable isotopes of carbon and nitrogen, contribute to its biological activity and potential therapeutic applications.

- Molecular Formula : C22H18F2N2O7

- Molecular Weight : 475.375 g/mol

- CAS Number : 143157-24-8

- SMILES Notation : FC1(F)C@HC@@HO[C@@H]1[15N]4C=CC(=O)[15NH][13C]4=O

The biological activity of this compound primarily stems from its ability to mimic natural nucleosides. This compound can interfere with nucleic acid synthesis and function due to its structural similarities to RNA and DNA components. The incorporation of difluorine enhances its stability and potentially alters its interaction with nucleic acid polymerases.

Biological Activity

Research indicates that 1'-Epi 3,5-Dibenzoate-2,2-difluorouridine exhibits antiviral properties, particularly against RNA viruses. Its mechanism involves the inhibition of viral RNA polymerases, leading to decreased viral replication. Additionally, the compound's isotopic labeling allows for tracking in metabolic studies and enhances the understanding of its pharmacokinetics.

Case Studies

- Antiviral Efficacy : A study published in the Journal of Clinical Investigation demonstrated that compounds similar to 1'-Epi 3,5-Dibenzoate effectively inhibited viral replication in vitro. The study highlighted the compound's potential as a therapeutic agent against specific viral infections.

- Metabolic Studies : In metabolic tracking experiments using isotopically labeled compounds like 1'-Epi 3,5-Dibenzoate, researchers found that the compound could be traced through metabolic pathways in cellular systems. This tracking is crucial for understanding its bioavailability and metabolic fate.

Data Table: Biological Activity Summary

常见问题

Q. How can the “linkage to theory” principle (Guiding Principle 2) be applied to studies using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。